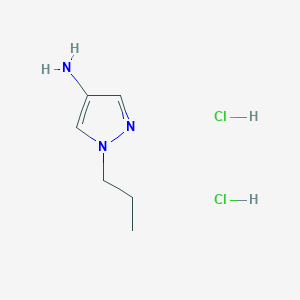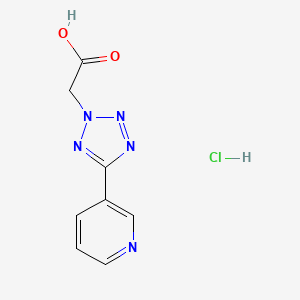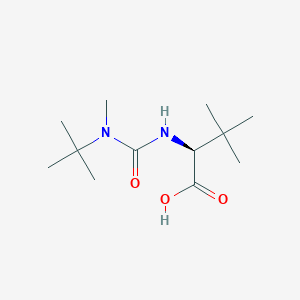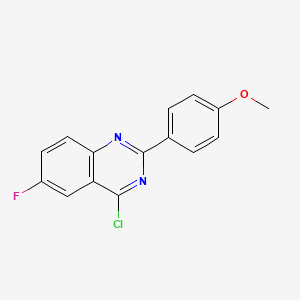
N,N-Diethyl-4-piperidin-4-yl-benzamide
描述
N,N-Diethyl-4-piperidin-4-yl-benzamide is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a benzamide moiety
作用机制
Target of Action
N,N-Diethyl-4-piperidin-4-yl-benzamide primarily targets the delta opioid receptor . This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in pain modulation . It also targets the hypoxia-inducible factor 1 (HIF-1) pathways , which are crucial for cellular response to hypoxia .
Mode of Action
This compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects . It also acts as an activator of HIF-1 pathways , which can lead to various cellular responses under hypoxic conditions .
Biochemical Pathways
The activation of the delta opioid receptor can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of calcium influx, reducing neuronal excitability .
The activation of HIF-1 pathways can lead to the transcriptional activation of various genes involved in energy metabolism, angiogenesis, cell survival, and other functions that enable cells to adapt to hypoxic conditions .
Pharmacokinetics
It is described as beingorally bioavailable , which suggests that it can be absorbed from the gastrointestinal tract and distributed throughout the body to exert its effects .
Result of Action
The activation of the delta opioid receptor by this compound can lead to analgesic effects , making it a potential therapeutic agent for the treatment of pain . The activation of HIF-1 pathways can lead to various cellular responses that enable cells to adapt to hypoxic conditions . It also induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the delta opioid receptor can be modulated by the presence of other opioid receptors and the local concentration of endogenous opioid peptides . The activity of HIF-1 pathways can be influenced by the oxygen concentration in the cellular environment .
生化分析
Biochemical Properties
N,N-Diethyl-4-piperidin-4-yl-benzamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with low molecular weight protein tyrosine phosphatase (LMWPTP), acting as an inhibitor . This interaction prevents the enzyme from catalyzing its reactions, thereby affecting various signaling pathways. Additionally, this compound has been found to activate hypoxia-inducible factor 1 (HIF-1) pathways, which are crucial for cellular adaptation to low oxygen conditions .
Cellular Effects
This compound influences various types of cells and cellular processes. In pancreatic β-cells, it has been observed to cause insulin depletion by inhibiting insulin2 mRNA transcription . This effect leads to hyperglycemia and vacuolation in the β-cells. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with HIF-1α, promoting the expression of genes involved in glycolysis and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of LMWPTP, preventing the enzyme from catalyzing its reactions . This inhibition disrupts various signaling pathways associated with cancer aggressiveness. Additionally, the compound activates HIF-1 pathways by inducing the expression of HIF-1α protein and downstream target genes, such as p21 and cleaved caspase-3, promoting apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s effects on insulin depletion and hyperglycemia in pancreatic β-cells are reversible after discontinuation of treatment . The stability and degradation of the compound in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to cause vacuolation in pancreatic β-cells and hyperglycemia . These effects are dose-dependent, with higher doses leading to more severe adverse effects. Understanding the threshold and toxic effects of the compound is essential for its safe therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as LMWPTP and HIF-1α, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interactions with these proteins affect its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors influence the compound’s efficacy and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-piperidin-4-yl-benzamide typically involves the reaction of 4-piperidone with diethylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: 4-piperidone is reacted with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-4-piperidinone.
Step 2: The resulting N,N-diethyl-4-piperidinone is then reacted with benzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.
化学反应分析
Types of Reactions
N,N-Diethyl-4-piperidin-4-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide moiety to amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Pharmacology: It has been investigated for its effects on various biological pathways and its potential as a drug candidate.
Biology: The compound’s interactions with cellular components have been studied to understand its mechanism of action.
Industry: N,N-Diethyl-4-piperidin-4-yl-benzamide is used as an intermediate in the synthesis of other complex molecules.
相似化合物的比较
N,N-Diethyl-4-piperidin-4-yl-benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:
Similar Compounds: N-(piperidin-4-yl)benzamide derivatives, N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide.
Uniqueness: The presence of both diethylamine and piperidine moieties in this compound contributes to its unique pharmacological profile and potential therapeutic applications.
属性
IUPAC Name |
N,N-diethyl-4-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-7-5-13(6-8-15)14-9-11-17-12-10-14/h5-8,14,17H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUNXPBHUCHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
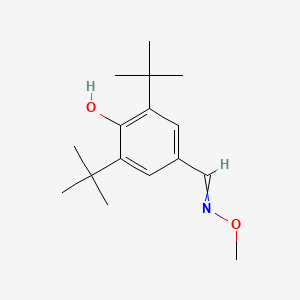
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
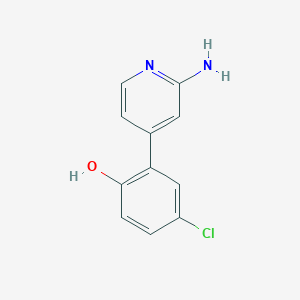
![2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
